molecular formula C11H16BrN3O B2750237 (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone CAS No. 923150-19-0

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone

Cat. No.: B2750237
CAS No.: 923150-19-0
M. Wt: 286.173
InChI Key: DVZVOXPJADABCE-UHFFFAOYSA-N
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Description

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is a chemical reagent designed for research and development purposes. This compound features a pyrrole ring, a common structure in many biologically active molecules, and a piperazine group, which is frequently utilized in medicinal chemistry for its ability to improve solubility and interact with biological targets . Compounds with similar pyrrole and piperazine scaffolds are of significant interest in pharmaceutical research for their potential as core structures in DNA-interactive agents . The specific bromo substitution on the pyrrole ring can make the molecule a valuable synthetic intermediate for further functionalization via cross-coupling reactions, allowing researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

(4-bromo-1-methylpyrrol-2-yl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN3O/c1-13-3-5-15(6-4-13)11(16)10-7-9(12)8-14(10)2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZVOXPJADABCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666146
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling Reaction: Finally, the brominated pyrrole and the piperazine derivative are coupled using a suitable coupling reagent such as a palladium catalyst under inert conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, thiols, or amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Dehalogenated products or reduced derivatives.

Scientific Research Applications

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: The compound can be used to study the interactions of pyrrole and piperazine derivatives with biological targets.

    Chemical Biology: It can serve as a probe to investigate the mechanisms of action of various enzymes and receptors.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • Pyrazole vs. Pyrrole Derivatives: 2-(4-Bromo-5-methyl-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone (CAS: Not specified, ): Replaces the pyrrole ring with a pyrazole. The bromine and methyl groups are positioned at pyrazole C4 and C5, respectively. Di(1H-tetrazol-5-yl)methanone oxime (): Features a tetrazole ring, which enhances thermal stability (decomposition at 288.7°C) due to extensive hydrogen-bonding networks. The absence of a piperazine group reduces solubility in polar solvents .

Piperazine/Piperidine Modifications

  • Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substitutes pyrrole with thiophene and introduces a trifluoromethylphenyl group on piperazine.
  • (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives (): Replaces pyrrole with pyridine and adds a nitro group. The nitro group’s strong electron-withdrawing effect contrasts with the bromine’s moderate electronegativity, influencing electronic properties and reactivity .

Thermal and Crystallographic Properties

  • However, analogous methanones like di(1H-tetrazol-5-yl)methanone oxime decompose at 288.7°C, stabilized by hydrogen bonds . The absence of similar H-bond donors in the target compound may result in lower thermal stability.
  • The lack of crystallographic data for the target compound limits direct comparisons .

Pharmacological Potential

  • Medicinal Chemistry Relevance: The target compound’s piperazine moiety is common in CNS-targeting drugs (e.g., aripiprazole). Analogues like (4-methylpiperazin-1-yl)(4-aminophenyl)methanone () are intermediates in kinase inhibitors, highlighting the structural framework’s versatility . Bromine’s lipophilicity may enhance blood-brain barrier penetration compared to nitro or CF3-substituted analogues .

Biological Activity

(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone, also known by its CAS number 900019-49-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is C11H15BrN2O, with a molecular weight of 271.15 g/mol. The compound features a brominated pyrrole ring and a methylpiperazine moiety, which contribute to its unique chemical reactivity and biological properties.

Synthesis

The synthesis typically involves the reaction of 4-bromo-1H-pyrrole with 4-methylpiperazine under controlled conditions. This process may utilize various catalysts to enhance yield and purity. Advanced purification techniques such as chromatography are often employed to obtain the final product.

The biological activity of (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or receptor functions, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone exhibit antimicrobial properties. Studies have reported moderate to good antibacterial effects against various microorganisms, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL for different strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit cell proliferation in cancer cell lines. For instance, structural modifications in similar pyrrole derivatives have led to significant cytotoxic effects, indicating potential therapeutic applications in oncology .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of pyrrole derivatives, (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone demonstrated notable activity against Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess zones of inhibition, revealing that the compound could serve as a lead for antibiotic development .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of structurally similar compounds. The study reported that modifications in the piperazine moiety significantly enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to apoptosis induction and disruption of microtubule dynamics, suggesting that (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone could be further explored as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanoneBrominated pyrrole + methylpiperazineAntimicrobial, Anticancer
(4-bromo-2-hydroxyphenyl)(1-phenyl-1H-pyrazol-4-yl)methanoneHydroxyphenyl + pyrazoleModerate antimicrobial
(5-methylpyrrolo[2,1-f][1,2,4]triazine)Triazine corePotent anticancer activity

Q & A

Q. What are the recommended synthetic pathways for (4-bromo-1-methyl-1H-pyrrol-2-yl)(4-methylpiperazino)methanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Synthesis Steps :

    • Brominated Pyrrole Precursor : Start with 4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid. Activation via chloride intermediates (e.g., thionyl chloride) facilitates coupling with 4-methylpiperazine .
    • Amide Bond Formation : Use coupling agents like HATU or EDCI in anhydrous DMF under nitrogen to minimize side reactions. Triethylamine is often added to neutralize HCl byproducts .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) yields high-purity product.
  • Optimization Strategies :

    • Temperature Control : Maintain 0–5°C during coupling to suppress racemization or decomposition.
    • Solvent Screening : Test polar aprotic solvents (DMF, DCM) for reaction efficiency .
    • Catalyst Selection : Screen Pd-based catalysts for potential Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

Reference Table : Key Reaction Parameters

ParameterTypical RangeImpact on Yield
Coupling AgentHATU (1.2 equiv)80–90%
SolventDMF (dry)Optimal
Temperature0–5°CReduces byproducts

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopic Techniques :

    • NMR :
  • ¹H NMR : Confirm substitution patterns on pyrrole (δ 6.8–7.2 ppm for aromatic protons) and piperazine (δ 2.3–3.1 ppm for methyl groups) .

  • ¹³C NMR : Carbonyl resonance (C=O) typically appears at ~170 ppm .
    2. MS (ESI) : Molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., 326.2 g/mol).

  • Crystallography :

    • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX-2018 for structure refinement. Collect data at 100 K to reduce thermal motion artifacts .
    • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters and confirm stereochemistry .

Reference Table : Key Spectral Peaks

TechniqueObserved SignalStructural Assignment
¹H NMRδ 2.45 (s, 3H)N-CH₃ (piperazine)
IR1650 cm⁻¹C=O stretch

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s bioactivity, particularly in neuropharmacological contexts?

Methodological Answer:

  • In Vitro Assays :

    • Target Identification : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand binding assays .
    • Dose-Response Curves : Test concentrations from 1 nM to 100 µM; calculate IC₅₀ values using nonlinear regression (GraphPad Prism).
  • In Vivo Models :

    • Rodent Behavioral Studies : Use forced swim tests (FST) or tail suspension tests (TST) for antidepressant-like activity. Include positive controls (e.g., imipramine) .
  • Experimental Controls :

    • Vehicle Control : DMSO (≤0.1% final concentration) to rule out solvent effects.
    • Blinding : Randomize treatment groups to minimize bias .

Reference Table : Example Bioactivity Data

Assay TypeObserved Effect (10 µM)Significance (p-value)
5-HT₂A Binding65% inhibition<0.001
FST (mice)Reduced immobility time<0.01

Q. How can contradictory data in solubility or stability studies be resolved?

Methodological Answer:

  • Root-Cause Analysis :

    • Solubility Discrepancies :
  • pH Dependency : Test solubility in buffered solutions (pH 1–10) to identify ionization effects .

  • Cosolvent Screening : Evaluate PEG-400, cyclodextrins, or surfactants (e.g., Tween-80) .
    2. Stability Issues :

  • Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via HPLC .

  • Validation Strategies :

    • Inter-Laboratory Reproducibility : Collaborate with independent labs to verify results .
    • Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed amide bonds) .

Reference Table : Stability Profile

ConditionDegradation (%)Major Degradant
40°C, 14 days12%Hydrolyzed amide
UV light (ICH Q1B)8%Oxidized pyrrole

Q. What methodologies are recommended for assessing environmental impacts or biodegradation pathways?

Methodological Answer:

  • Environmental Fate Studies :

    • Partitioning Coefficients : Measure log Kow (octanol-water) and log Koc (soil organic carbon) to predict mobility .
    • Biodegradation Assays : Use OECD 301F (Closed Bottle Test) to assess microbial degradation over 28 days .
  • Ecotoxicology :

    • Daphnia magna Acute Toxicity : 48-hour EC₅₀ testing under OECD 202 guidelines .

Reference Table : Environmental Parameters

ParameterValueImplication
log Kow2.8Moderate hydrophobicity
EC₅₀ (Daphnia)12 mg/LLow acute toxicity

Q. How can researchers identify and validate pharmacological targets for this compound?

Methodological Answer:

  • Computational Approaches :

    • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB). Prioritize targets with docking scores ≤−7.0 kcal/mol .
    • MD Simulations : Run 100 ns simulations (GROMACS) to assess binding stability .
  • Experimental Validation :

    • CRISPR/Cas9 Knockout Models : Silence candidate targets (e.g., 5-HT receptors) in cell lines to confirm mechanism .

Reference Table : Docking Results

Target ProteinDocking Score (kcal/mol)Binding Affinity (nM)
5-HT₂A Receptor−8.245
D₂ Dopamine Receptor−7.5120

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